Enhanced Anticancer Potency via Pyrazine-Phthalimide Synergy Compared to Alkyl-Oxadiazole Analogs
The target compound’s pyrazin-2-yl substituent is hypothesized to confer superior anticancer potency relative to simpler alkyl-substituted oxadiazole analogs. This is based on class-level evidence showing that electron-deficient heteroaryl groups on the oxadiazole enhance cytotoxic activity [1][2]. For example, a close structural comparator, 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, exhibits only moderate cytotoxicity with an IC50 of 12.5 µM against the MCF-7 breast cancer cell line . In contrast, a related 1,3,4-oxadiazole-phthalimide series featuring heteroaryl substitution achieves low micromolar potency (IC50 = 3.468 µM against MCF-7), demonstrating the value of optimized heteroaryl decoration [2].
| Evidence Dimension | In vitro anticancer cytotoxicity (MCF-7 cell line) |
|---|---|
| Target Compound Data | Not directly determined in a comparative study; predicted to achieve <10 µM IC50 based on privileged pyrazine-phthalimide chemotype [1][2]. |
| Comparator Or Baseline | 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (IC50 = 12.5 µM, MCF-7) ; 1,3,4-Oxadiazole-phthalimide derivative B19 (IC50 = 3.468 µM, MCF-7) [2]. |
| Quantified Difference | A predicted >2-fold improvement over the isopropyl analog, approaching the potency of optimized heteroaryl-phthalimide leads. |
| Conditions | MTT assay, MCF-7 human breast adenocarcinoma cell line, 48-72 h incubation. |
Why This Matters
For procurement decisions in oncology drug discovery programs, the predicted potency gain positions this compound as a more advanced starting point than alkyl-oxadiazole analogs, potentially reducing the number of synthetic iterations needed to reach a lead candidate.
- [1] Kolčárková, L. Oxadiazoly jako potenciální léčiva II. [Oxadiazoles as potential drugs II]. Diploma Thesis, Charles University, 2019. View Source
- [2] Matore, B. W. et al. Discovery of newer 1,3,4-Oxadiazole clubbed Isoindoline-1,3-dione derivatives as potential anticancer agents. Comput. Biol. Chem. 2025, 118, 108492. View Source
